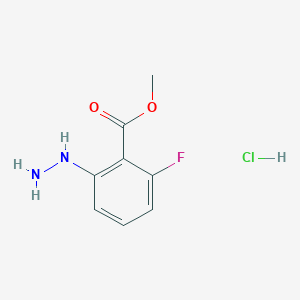

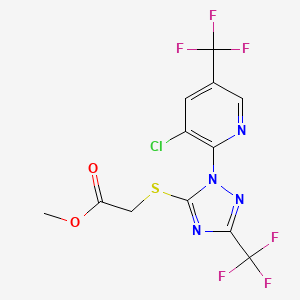

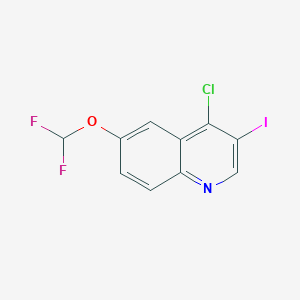

![molecular formula C39H37N7O8 B1436417 3',6'-Bis(dimethylamino)-3-oxo-N-((1-(1-oxo-1-((3-(2-oxoacetyl)phenyl)amino)propan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide, monohydrate](/img/structure/B1436417.png)

3',6'-Bis(dimethylamino)-3-oxo-N-((1-(1-oxo-1-((3-(2-oxoacetyl)phenyl)amino)propan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide, monohydrate

Overview

Description

Citrulline-specific Probe–Rhodamine is a highly sensitive fluorophore designed to detect protein citrullination. Protein citrullination is a post-translational modification where arginine residues in proteins are converted to citrulline by the action of protein arginine deiminases. This modification plays a significant role in regulating gene expression and is associated with various diseases, including autoimmune disorders and cancers .

Scientific Research Applications

Citrulline-specific Probe–Rhodamine has a wide range of applications in scientific research:

Chemistry: Used to study protein citrullination and its effects on protein structure and function.

Biology: Helps in understanding the role of citrullination in various biological processes, including gene regulation and immune response.

Medicine: Used in the diagnosis and study of diseases associated with abnormal citrullination, such as rheumatoid arthritis and certain cancers.

Mechanism of Action

Target of action

Compounds with similar structures are often used in peptide synthesis . They can act as coupling reagents, facilitating the formation of amide bonds between amino acids or peptides.

Mode of action

These compounds typically work by activating the carboxyl group of one amino acid or peptide, making it more reactive and able to form a bond with the amino group of another amino acid or peptide .

Action environment

The efficacy and stability of such compounds can be influenced by many factors, including temperature, pH, and the presence of other chemicals. For example, these compounds are often used in controlled laboratory environments for peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Citrulline-specific Probe–Rhodamine involves the incorporation of a rhodamine phenylglyoxal moiety. The process typically includes the following steps:

Formation of Rhodamine Phenylglyoxal: This involves the reaction of rhodamine with phenylglyoxal under controlled conditions.

Coupling with Citrulline: The rhodamine phenylglyoxal is then coupled with citrulline through a chemoselective reaction, forming the final probe.

Industrial Production Methods: Industrial production of Citrulline-specific Probe–Rhodamine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically produced in a lyophilized solid form and stored at -20°C to maintain stability .

Chemical Reactions Analysis

Types of Reactions: Citrulline-specific Probe–Rhodamine primarily undergoes chemoselective reactions with citrulline residues in proteins. This reaction is facilitated by the presence of glyoxal groups in the probe, which react with the citrulline residues.

Common Reagents and Conditions:

Reagents: Rhodamine phenylglyoxal, citrulline, and appropriate solvents such as acetonitrile and water.

Conditions: The reaction is typically carried out at acidic pH and requires incubation for about 30 minutes.

Major Products: The major product of the reaction is a citrulline-specific probe-protein complex, which can be analyzed using fluorescent imaging techniques .

Comparison with Similar Compounds

Rhodamine Phenylglyoxal: Another fluorophore used for detecting protein modifications.

Biotin-conjugated Phenylglyoxal: Used in proteomic studies to identify citrullinated proteins.

Uniqueness: Citrulline-specific Probe–Rhodamine is unique due to its high sensitivity and specificity for citrullinated proteins. It allows for precise detection and analysis of protein citrullination, making it a valuable tool in both research and clinical settings .

Properties

IUPAC Name |

3',6'-bis(dimethylamino)-N-[[1-[1-(3-oxaldehydoylanilino)-1-oxopropan-2-yl]triazol-4-yl]methyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H35N7O7.H2O/c1-22(36(49)41-25-8-6-7-23(15-25)33(48)21-47)46-20-26(42-43-46)19-40-37(50)24-9-12-30-29(16-24)38(51)53-39(30)31-13-10-27(44(2)3)17-34(31)52-35-18-28(45(4)5)11-14-32(35)39;/h6-18,20-22H,19H2,1-5H3,(H,40,50)(H,41,49);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHONNVSIRGWDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC(=C1)C(=O)C=O)N2C=C(N=N2)CNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)N(C)C)OC7=C5C=CC(=C7)N(C)C)OC4=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H37N7O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

731.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

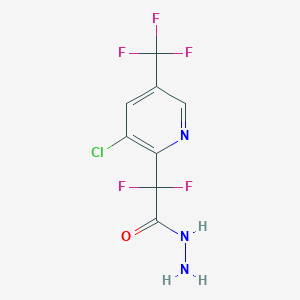

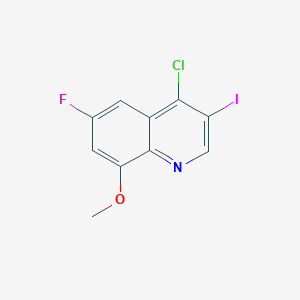

![N-methyl-N-(1,3-thiazol-2-ylmethyl)-6-azaspiro[2.5]octan-1-amine](/img/structure/B1436334.png)

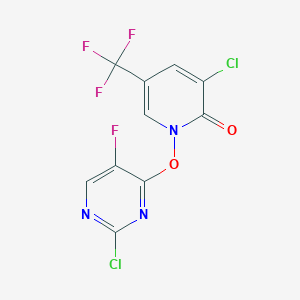

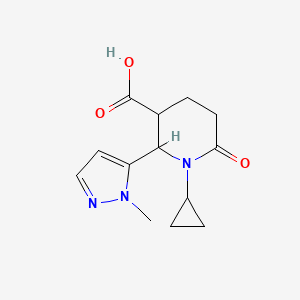

![1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole](/img/structure/B1436335.png)

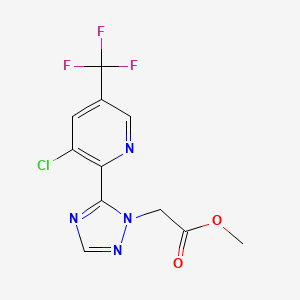

![(5-{[(2-Methylprop-2-en-1-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B1436347.png)